Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Description
Significance of Piperidine (B6355638) Heterocycles in Organic Chemistry
Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in the field of organic chemistry. fiveable.meijrst.com The piperidine structural motif is prevalent in a vast array of natural products, particularly alkaloids, and is a key component in many synthetic pharmaceuticals and agrochemicals. nih.govijnrd.org The utility of piperidine-containing compounds stems from their versatile chemical reactivity and their ability to impart specific physicochemical properties to molecules, such as increased solubility and bioavailability. fiveable.me In medicinal chemistry, the piperidine ring is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net Consequently, the development of efficient and novel methods for the synthesis of functionalized piperidines is a significant focus of contemporary chemical research. nih.gov
Contextualization of Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate within Advanced Synthetic Methodologies
This compound is a specialized derivative of piperidine that serves as a valuable intermediate in multi-step organic syntheses. The presence of both a Boc-protected amine and a reactive aldehyde functional group makes it a versatile reagent. The tert-butoxycarbonyl (Boc) group is a common amine protecting group, which is stable under many reaction conditions but can be readily removed under mild acidic conditions. This allows for selective reactions at other parts of the molecule. The aldehyde group, in turn, is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic combination of functional groups positions this compound as a key player in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents and other biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIYJJZAUDZHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731314 | |
| Record name | tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919360-34-2 | |
| Record name | tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate is characterized by the following properties:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 137070-76-3 |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| Appearance | Not specified in available results |
| Melting Point | Not specified in available results |
| Boiling Point | Not specified in available results |
| Solubility | Not specified in available results |
Synthesis and Manufacturing
The synthesis of Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate typically involves the functionalization of a pre-existing piperidine (B6355638) ring. A common synthetic strategy begins with a commercially available piperidine derivative, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group can be alkylated with a suitable two-carbon electrophile containing a protected aldehyde or a group that can be readily converted to an aldehyde.
For instance, a Williamson ether synthesis can be employed, where the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate reacts with a haloacetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane. The resulting acetal-protected intermediate can then be deprotected under acidic conditions to yield the desired aldehyde, this compound. The reaction conditions, such as the choice of base, solvent, and temperature, are crucial for optimizing the yield and purity of the final product.
Applications As a Key Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Heterocyclic Compounds
The aldehyde group of Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate serves as a convenient handle for the construction of various nitrogen-containing heterocyclic systems.
While direct, specific examples of the synthesis of piperazine (B1678402) derivatives starting from this compound are not extensively detailed in readily available literature, the general synthetic routes to piperazines often involve the reaction of a primary amine with a bis-electrophilic species. clockss.org The aldehyde functionality of N-Boc-4-piperidineacetaldehyde can, in principle, undergo reductive amination with an appropriate amino alcohol, followed by cyclization to form the piperazine ring. This synthetic strategy is a common approach for the preparation of N,N'-disubstituted piperazines. clockss.org
The aldehyde functionality of N-Boc-4-piperidineacetaldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with amines to form amides or with sulfonamides to generate N-acylsulfonamides. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents and conditions have been developed for this transformation. researchgate.net Similarly, the synthesis of sulfonamides can be achieved through the reaction of a sulfonyl chloride with an amine. ucl.ac.ukprinceton.edunih.govnih.gov While direct examples with this specific aldehyde are not prevalent, the transformation of the aldehyde to a primary amine via reductive amination would provide a suitable precursor for reaction with sulfonyl chlorides to yield sulfonamides.
The aldehyde group readily participates in several classical organic reactions to form more complex heterocyclic structures.
Schiff's Base and Mannich Base Formation: The reaction of the aldehyde with primary amines leads to the formation of Schiff bases (imines). rsc.orgnih.gov These intermediates can be further elaborated or can be reduced to form secondary amines. The Mannich reaction, a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, is a powerful tool for carbon-carbon bond formation and the introduction of an aminomethyl group. rsc.orggijash.commdpi.comuobaghdad.edu.iq N-Boc-4-piperidineacetaldehyde can serve as the aldehyde component in such reactions.
Thiazolidinone and Azetidinone Synthesis: Thiazolidinones, a class of five-membered heterocyclic compounds, can be synthesized through the condensation of a Schiff base with thioglycolic acid. core.ac.uksciensage.infonih.gov Therefore, the Schiff bases derived from N-Boc-4-piperidineacetaldehyde are potential precursors for piperidine-substituted thiazolidinones. Azetidinones, also known as β-lactams, are four-membered cyclic amides. A common method for their synthesis is the Staudinger cycloaddition of a ketene (B1206846) with an imine (a Schiff base). sciensage.infosemanticscholar.orgpurkh.com This provides a viable route to piperidine-functionalized azetidinones starting from the subject compound.
Utility in Medicinal Chemistry Scaffold Design
The piperidine (B6355638) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. researchgate.net The functionalized nature of this compound makes it an attractive starting material for the generation of libraries of piperidine-based compounds for drug discovery.
The ability to perform a wide range of chemical transformations on the 2-oxoethoxy side chain allows for the creation of a diverse set of piperidine derivatives. By varying the reaction partners in the aforementioned synthetic applications (e.g., different amines for reductive amination, various active hydrogen compounds in the Mannich reaction), a library of compounds with diverse functionalities and stereochemistries can be generated. This diversity is crucial for exploring the structure-activity relationships (SAR) of a particular biological target.
N-Boc-4-piperidineacetaldehyde has been identified as a key reactant in the synthesis of specific biologically active molecules. For instance, it is employed in the synthesis of Pim-1 inhibitors and selective GPR119 agonists , the latter being investigated for the treatment of type II diabetes. sigmaaldrich.com The Pim-1 kinase is a proto-oncogene that is overexpressed in various cancers, making its inhibitors potential anticancer agents. GPR119 is a G-protein coupled receptor that is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis.
Application in the Development of Proteolysis Targeting Chimeras (PROTACs) as a Linker Component
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a crucial component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.
While direct and explicit examples of "this compound" in publicly available PROTAC literature are not widespread, its structural motifs are highly relevant to PROTAC linker design. The piperidine scaffold is frequently incorporated into PROTAC linkers to introduce a degree of rigidity. nih.govexplorationpub.comnih.gov This rigidity can help to properly orient the two ends of the PROTAC molecule, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.
The ether linkage present in this compound is another common feature in PROTAC linkers. Ether chains, often in the form of polyethylene (B3416737) glycol (PEG) units, are used to modulate the length and solubility of the linker. nih.gov The oxygen atoms in the ether can also form hydrogen bonds with the target protein or the E3 ligase, further stabilizing the ternary complex. nih.gov The aldehyde functionality (-oxoethoxy group) of this compound provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through reductive amination or other aldehyde-specific chemical reactions.
The combination of a semi-rigid piperidine ring and a flexible ether-containing chain in a linker derived from this compound could offer a balance of conformational constraint and spatial flexibility. This balance is often sought after in the optimization of PROTAC molecules to achieve potent and selective protein degradation.
Below is a table summarizing the key structural features of this compound and their relevance in PROTAC linker design.
| Structural Feature | Relevance in PROTAC Linker Design |
| Piperidine Ring | Imparts rigidity to the linker, aiding in the optimal positioning of the two ligands for ternary complex formation. Can also improve solubility. explorationpub.comnih.gov |
| Ether Linkage | Modulates linker length and flexibility. The oxygen atom can participate in hydrogen bonding, potentially stabilizing the ternary complex. nih.gov |
| Oxoethoxy Group (Aldehyde) | Provides a reactive site for conjugation with other components of the PROTAC molecule. |
| Tert-butyl Carboxylate | A common protecting group for the piperidine nitrogen, which can be removed to allow for further chemical modification. |
Derivatization Strategies and Analog Preparation for Structure-Activity Relationship (SAR) Studies (Preclinical)
Structure-Activity Relationship (SAR) studies are a cornerstone of preclinical drug discovery, involving the synthesis and biological testing of a series of related compounds (analogs) to understand how chemical structure influences biological activity. This compound is an ideal starting material for generating a library of analogs for SAR studies due to its modifiable chemical structure.
The primary sites for derivatization on this molecule include the piperidine ring, the ether linkage, and the aldehyde group.
Modification of the Piperidine Ring: The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen can be readily removed to yield a secondary amine. This amine can then be reacted with a wide variety of chemical reagents to introduce different substituents. For example, acylation, alkylation, or sulfonylation of the nitrogen can be performed to explore the impact of different functional groups on the molecule's properties.
Modification of the Ether Linkage: The length of the ethoxy chain can be varied by synthesizing analogs with longer or shorter ether segments. This is a common strategy in PROTAC development to optimize the distance between the two ends of the molecule. The impact of replacing the ether oxygen with other atoms, such as sulfur or nitrogen, can also be investigated to fine-tune the electronic and conformational properties of the linker.
Modification of the Aldehyde Group: The aldehyde is a versatile functional group that can be transformed into a variety of other functionalities. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an amine via reductive amination. Each of these modifications allows for the attachment of different chemical moieties, enabling a thorough exploration of the chemical space around this part of the molecule.
The table below outlines potential derivatization strategies for this compound and the rationale for these modifications in the context of SAR studies.
| Derivatization Site | Strategy | Rationale for SAR Studies |
| Piperidine Nitrogen | Removal of Boc group followed by N-alkylation or N-acylation. | To investigate the influence of substituents on solubility, cell permeability, and binding interactions. |
| Ether Linkage | Synthesis of analogs with varying lengths of the ether chain (e.g., propoxy, butoxy). | To optimize the linker length for improved ternary complex formation and degradation efficacy in PROTACs. |
| Aldehyde Group | Reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an amine. | To introduce different functional groups for conjugation or to explore alternative binding interactions. |
| Piperidine Ring | Introduction of substituents at other positions on the ring. | To explore the conformational effects of the piperidine scaffold on biological activity. |
Through the systematic synthesis and biological evaluation of such analogs, medicinal chemists can build a comprehensive understanding of the SAR for a particular series of compounds, ultimately leading to the design of more potent and selective drug candidates.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced analytical and structural elucidation of this compound (CAS No. 919360-34-2) is not publicly available at this time.
While the existence of the compound is confirmed through chemical supplier listings, which provide basic information such as molecular formula (C₁₂H₂₁NO₄) and molecular weight (243.30 g/mol ), the specific, in-depth research findings required to populate the requested sections are absent from the public domain.
Specifically, the following data could not be located:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, including chemical shifts, multiplicities, or coupling constants, were found.
Mass Spectrometry (MS and LC-MS): Detailed mass spectrometry data, including analyses of fragmentation patterns, are not available.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Specific FT-IR spectra or tabulated peak assignments for functional group identification could not be retrieved.
X-ray Crystallographic Analysis: There are no published studies detailing the single-crystal X-ray diffraction of this compound, which would be necessary to determine its molecular conformation, stereochemistry, crystal packing, and intermolecular interactions.
Without this foundational experimental data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline focusing on the comprehensive spectroscopic and crystallographic characterization of this compound.
Advanced Analytical and Structural Elucidation Research
X-ray Crystallographic Analysis
Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgpnrjournal.com This technique partitions the crystal electron density into molecular fragments, allowing for a detailed investigation of how molecules interact with their neighbors. pnrjournal.comrsc.org
The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify key intermolecular contacts. rsc.orgset-science.com The dnorm map uses a color spectrum where red indicates contacts shorter than the van der Waals radii (often hydrogen bonds), white represents contacts at the van der Waals distance, and blue signifies longer contacts. scirp.orgset-science.com
Complementary to the 3D Hirshfeld surface are 2D fingerprint plots. crystalexplorer.netrsc.org These plots summarize the intermolecular interactions across the entire surface of the molecule, providing a unique "fingerprint" for the crystal structure. crystalexplorer.netrsc.org A fingerprint plot is a scatter plot of the distances from the surface to the nearest atom exterior (de) versus the nearest atom interior (di). set-science.com The distribution and shape of the points on this plot provide quantitative information about the prevalence of different types of intermolecular contacts. rsc.org
For a compound like Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate, a hypothetical Hirshfeld surface analysis would reveal the nature and extent of interactions such as hydrogen bonds (potentially involving the carbonyl and ether oxygens) and van der Waals forces.
Table 1: Hypothetical Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Contributing Atoms | Expected Appearance on dnorm Surface | Expected Feature on Fingerprint Plot |
| Hydrogen Bonding | O...H-C | Distinct red spots | Sharp, well-defined spikes |
| van der Waals Forces | H...H | Large, diffuse white/blue regions | A large, centrally located distribution |
| van der Waals Forces | C...H | Diffuse white/blue regions | "Wing-like" features on the plot |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool in synthetic organic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. libretexts.orgchemistryhall.com The choice of technique depends on the properties of the compound, such as its volatility and polarity.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method frequently used for real-time reaction monitoring. msu.edunbinno.com By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of starting materials and the formation of the product. libretexts.org The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (an eluting solvent). chemistryhall.com For the synthesis of this compound, TLC would be invaluable for determining the reaction endpoint.
High-Performance Liquid Chromatography (HPLC) is a more quantitative technique for purity assessment. moravek.comgoogle.com It offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities in a sample. moravek.com The compound is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. tricliniclabs.com A detector then measures the concentration of the compound as it elutes from the column, producing a chromatogram. The area of the peak corresponding to the compound is proportional to its concentration, allowing for the calculation of purity.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. researchgate.net While potentially applicable to derivatives of piperidine (B6355638), its direct use for this compound might require derivatization to increase volatility. oup.comchromforum.org In GC, the sample is vaporized and passed through a column with a carrier gas. google.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC is highly sensitive and can be used for the detection of residual solvents or volatile impurities. researchgate.netresearchgate.net
Table 2: Application of Chromatographic Techniques to this compound
| Technique | Primary Application | Information Obtained | Typical Stationary Phase | Typical Mobile Phase |
| TLC | Reaction Monitoring | Qualitative assessment of reaction completion, identification of starting materials, products, and byproducts. | Silica gel on aluminum plate | Hexane/Ethyl Acetate mixture |
| HPLC | Purity Assessment | Quantitative determination of purity, detection and quantification of non-volatile impurities. | C18 silica gel | Acetonitrile/Water gradient |
| GC | Impurity Analysis | Detection of volatile impurities and residual solvents. | Polysiloxane-based | Helium or Nitrogen gas |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
No specific studies on the molecular modeling and conformational analysis of Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate were found. Such a study would typically involve determining the preferred three-dimensional shapes of the molecule, with a focus on the piperidine (B6355638) ring chair conformation and the orientation of the equatorial and axial substituents.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Publicly available research detailing quantum chemical calculations to determine the electronic structure (such as HOMO/LUMO energies) and predict the reactivity of this specific compound could not be located. These calculations would provide insight into the molecule's kinetic and thermodynamic stability and its likely reaction pathways.
Prediction and Analysis of Intramolecular and Intermolecular Interactions
There is no available research that specifically predicts or analyzes the intramolecular (e.g., hydrogen bonding, steric hindrance) and intermolecular (e.g., dimerization, solvent interactions) forces for this compound.
In Silico Design Principles for Scaffold Derivatization
Information regarding the use of this compound as a scaffold in in silico drug design, including principles for its derivatization to enhance binding affinity or other properties, is not available in the searched literature.
Patent Landscape and Intellectual Property in Chemical Synthesis
Analysis of Patented Synthetic Routes Involving Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
A thorough review of patent databases and scientific literature did not yield any patented synthetic methodologies specifically for this compound. While the parent compound, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, is mentioned in the patent literature, the subsequent conversion to the "oxoethoxy" derivative is not explicitly described.
Hypothetically, the synthesis of this compound would likely involve the oxidation of a precursor such as tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate or the esterification of tert-butyl 4-carboxymethylpiperidine-1-carboxylate. However, no patents were found that claim these specific transformations in the context of producing the title compound.
Strategic Importance in the Development of Novel Chemical Entities
The piperidine (B6355638) scaffold is a well-established and highly significant structural motif in medicinal chemistry and drug discovery. researchgate.netresearchgate.netmdpi.com Functionalized piperidines, such as the subject of this article, serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. nbinno.com The tert-butoxycarbonyl (Boc) protecting group offers a stable and readily removable handle, facilitating multi-step synthetic sequences.
The strategic importance of compounds like this compound lies in their potential to be incorporated into larger molecules, thereby influencing properties such as solubility, metabolic stability, and target binding affinity. The "oxoethoxy" moiety, in particular, could introduce a key point of interaction with biological targets or serve as a linker to other molecular fragments.
In the broader context of intellectual property, the development of novel and efficient synthetic routes to such functionalized building blocks is of considerable interest to the pharmaceutical industry. rice.edu A patented synthesis for this compound would provide a competitive advantage in the development of new chemical entities that incorporate this specific structural unit. The absence of specific patent literature may suggest that this compound is either a novel, yet-to-be-patented entity, or that its synthesis is considered part of the routine, non-patentable skill set of a medicinal chemist.
Emerging Research Perspectives and Future Directions
Development of More Efficient and Atom-Economical Synthetic Pathways
The pursuit of efficient and atom-economical synthetic routes to complex molecules is a cornerstone of modern organic chemistry. For Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate, research is anticipated to move beyond traditional multi-step procedures towards more streamlined and sustainable methodologies.
Current synthetic strategies for analogous functionalized piperidines often involve the protection of the piperidine (B6355638) nitrogen, followed by functional group interconversion at the 4-position. For instance, the synthesis of related compounds has been achieved through acylation, sulfonation, and subsequent substitution reactions. A plausible efficient pathway to the title compound could commence from commercially available N-Boc-4-hydroxypiperidine. Williamson ether synthesis with a protected 2-carbon electrophile, followed by deprotection and oxidation, would yield the target aldehyde.
Future research will likely focus on minimizing the number of synthetic steps and the use of protecting groups, which contribute to lower atom economy. The development of one-pot procedures and the use of catalytic methods are expected to be key areas of investigation. For example, direct C-H functionalization of the N-Boc-piperidine ring, while challenging, could offer a highly atom-economical route to introduce the desired side chain.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Linear Synthesis | N-Boc-4-hydroxypiperidine | Williamson ether synthesis, Deprotection, Oxidation | Reliable, well-established reactions | Multiple steps, use of protecting groups |
| Convergent Synthesis | N-Boc-4-halopiperidine and a suitable C2-synthon | Coupling reaction (e.g., Grignard, Negishi) | Potentially shorter, modular | May require specialized reagents |
| Direct C-H Functionalization | N-Boc-piperidine | Catalytic C-H activation and functionalization | Highly atom-economical | Regioselectivity, catalyst development |
Exploration of Novel Chemical Reactivity and Catalysis
The aldehyde functionality of this compound is a gateway to a diverse array of chemical transformations. While standard aldehyde chemistry such as reductive amination, Wittig reactions, and aldol (B89426) condensations are certainly applicable, future research is expected to uncover more novel reactivity patterns.
The steric hindrance imposed by the Boc group and the piperidine ring may influence the stereochemical outcome of reactions at the aldehyde, a feature that could be exploited for the synthesis of chiral molecules. The development of stereoselective reactions involving this compound is a promising avenue for future exploration.
Furthermore, the piperidine nitrogen, after deprotection of the Boc group, can participate in catalysis. Piperidine and its derivatives are well-known organocatalysts for various transformations, including Knoevenagel condensations and Michael additions. The bifunctional nature of the deprotected form of the title compound (containing both a secondary amine and a reactive side chain) could be harnessed in tandem catalysis or for the synthesis of novel organocatalysts with unique steric and electronic properties. Research into the catalytic activity of this compound and its derivatives is a largely unexplored but potentially fruitful area. rsc.org
Potential for Applications in Materials Science and Polymer Chemistry
While the primary applications of many piperidine derivatives are in medicinal chemistry, the unique structure of this compound suggests potential utility in materials science and polymer chemistry. ijnrd.orgnbinno.com The aldehyde group can be used as a reactive handle to graft the piperidine moiety onto polymer backbones or surfaces, thereby modifying their properties.
For instance, the incorporation of piperidine rings into polymers such as polyamides or polyurethanes can alter their solubility, thermal stability, and mechanical properties. biosynce.com The presence of the nitrogen atom can also impart desirable characteristics such as improved dyeability or the ability to chelate metal ions. The aldehyde functionality allows for the covalent attachment of this moiety through reactions like Schiff base formation with amine-functionalized polymers or surfaces.
Another potential application lies in the development of functional materials. Piperidine derivatives have been investigated for their corrosion-inhibiting properties. ijnrd.org By incorporating this compound into coatings or films, it may be possible to create materials with enhanced resistance to corrosion. Furthermore, the synthesis of bioactive films incorporating piperidine derivatives for applications such as controlled drug release or antimicrobial surfaces is an active area of research. nih.gov
Table 2: Potential Applications in Materials Science and Polymer Chemistry
| Application Area | Proposed Role of the Compound | Potential Benefit |
|---|---|---|
| Polymer Modification | Monomer or grafting agent | Improved solubility, thermal stability, metal chelation |
| Functional Coatings | Additive or surface modifier | Corrosion inhibition, antimicrobial properties |
| Bioactive Materials | Building block for bioactive films | Controlled release of active agents |
Advanced Methodologies for Process Intensification and Scale-Up
As the potential applications of this compound expand, the development of scalable and efficient manufacturing processes becomes crucial. Process intensification, which aims to create smaller, cleaner, and more energy-efficient processes, is a key focus in modern chemical manufacturing.
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. acs.org Flow reactors provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. The synthesis of functionalized piperidines has been successfully demonstrated in flow systems, suggesting that this technology could be readily applied to the production of the title compound. For instance, a continuous flow protocol for the synthesis of chiral piperidines has been developed, showcasing the potential for rapid and scalable access to such compounds. acs.org
The scale-up of chemical processes from the laboratory to industrial production presents numerous challenges, including maintaining reaction performance and ensuring safety. For piperidine derivatives, which are key intermediates in many pharmaceutical syntheses, robust and optimized scale-up procedures are essential. researchgate.net The use of Quality by Design (QbD) principles and Process Analytical Technology (PAT) can aid in developing a deep understanding of the process parameters that affect product quality, leading to more reliable and reproducible large-scale production. pmarketresearch.com Research into the kinetics and thermodynamics of the key reaction steps in the synthesis of this compound will be vital for successful process intensification and scale-up.
Q & A
Q. What are the recommended synthetic strategies for preparing tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of tert-butyl-protected piperidine derivatives typically involves multi-step reactions, including:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, followed by selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
- Etherification : Introduction of the 2-oxoethoxy group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like potassium carbonate or palladium complexes .
- Optimization : Adjust reaction temperature (e.g., 20–80°C), solvent polarity (e.g., dichloromethane, THF), and stoichiometry to maximize yield. Purification via column chromatography or recrystallization ensures product integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong acids/oxidizers) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields of this compound under varying catalytic conditions?
Methodological Answer:
- Systematic Screening : Compare catalysts (e.g., Pd/C vs. Pd(OAc)₂) and solvents (polar aprotic vs. ethereal) in small-scale reactions .
- Analytical Monitoring : Use HPLC or GC-MS to track intermediate formation and side products.
- Statistical Design : Apply response surface methodology (RSM) to optimize parameters (temperature, catalyst loading) and identify critical factors .
Q. What strategies are effective for evaluating the biological activity of this compound, given limited prior data?
Methodological Answer:
Q. How should researchers design experiments to assess the environmental impact of this compound?
Methodological Answer:
- Ecotoxicological Testing :
- Soil Mobility : Analyze adsorption coefficients (Kd) via batch equilibrium experiments .
Data Contradiction and Validation
Q. How can conflicting data regarding the stability of this compound under acidic conditions be reconciled?
Methodological Answer:
- Controlled Replication : Repeat experiments using standardized conditions (e.g., 1M HCl, 25°C) and monitor degradation via TLC or NMR.
- Kinetic Studies : Calculate half-life (t½) and compare activation energies across studies.
- Structural Analysis : Use X-ray crystallography or DFT calculations to identify vulnerable bonds (e.g., Boc group cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
